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Compound of Interest

Compound Name: Bisobrin

Cat. No.: B1229448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis

pathways for bisoprolol fumarate, a cardioselective β1-adrenergic receptor blocker widely used

in the treatment of cardiovascular diseases. The document details common industrial

manufacturing routes, including starting materials, key intermediates, and reaction conditions.

Furthermore, it presents a chemoenzymatic approach for the synthesis of the enantiopure (S)-

bisoprolol. Experimental protocols, quantitative data, and graphical representations of the

synthesis workflows are provided to serve as a valuable resource for professionals in the field

of drug development and organic synthesis.

Introduction
Bisoprolol is a potent and selective β1-adrenoceptor antagonist, valued for its efficacy in

managing hypertension, angina pectoris, and heart failure.[1] The active pharmaceutical

ingredient is typically formulated as a fumarate salt. The synthesis of bisoprolol can be

achieved through various routes, with the most common industrial methods commencing from

either 4-hydroxybenzyl alcohol or 4-hydroxy benzaldehyde. These pathways converge on the

formation of a key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, which is subsequently

converted to bisoprolol. Additionally, stereoselective syntheses have been developed to

produce the more pharmacologically active (S)-enantiomer.

Common Industrial Synthesis Pathway
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A prevalent and well-documented industrial synthesis of bisoprolol fumarate initiates with 4-

hydroxybenzyl alcohol and proceeds through a three-step sequence: etherification,

epoxidation, and amination, followed by salt formation.[1] An alternative starting point for a

similar pathway is 4-hydroxy benzaldehyde.[2]

Overall Synthesis Pathway
The general workflow for the synthesis of bisoprolol from 4-hydroxybenzyl alcohol is depicted

below.

4-Hydroxybenzyl Alcohol

4-((2-isopropoxyethoxy)methyl)phenol

 Etherification
(2-Isopropoxyethanol)

2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane

 Epoxidation
(Epichlorohydrin)

Bisoprolol Base

 Amination
(Isopropylamine)

Bisoprolol Fumarate

 Salt Formation
(Fumaric Acid)
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Overall synthetic workflow for Bisoprolol from 4-hydroxybenzyl alcohol.

Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the industrial

synthesis of bisoprolol fumarate.

Table 1: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol[3]

Starting
Material

Reagent Catalyst Solvent
Temperat
ure (°C)

Time (h) Yield

4-

Hydroxybe

nzyl

alcohol

(22.5 kg)

2-

Isopropoxy

ethanol

(280 L)

Amberlyst-

15 resin

(22.5 kg)

2-

Isopropoxy

ethanol

0-5, then

15-20
2, then 10 36-38 kg

Table 2: Synthesis of 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane[3]

Starting
Material

Reagent Solvent
Temperature
(°C)

Time (h)

4-((2-

isopropoxyethox

y)methyl)phenol

(sodium salt)

Epichlorohydrin

(90 kg)
Toluene 60-65 1

Table 3: Synthesis of Bisoprolol Base
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Starting
Material

Reagents Solvent
Temperatur
e (°C)

Time (h) Yield

2-[[4-(2-

isopropoxyet

hoxy)-

methyl]-

phenoxymeth

yl]oxirane (30

kg)

Isopropylami

ne, Sodium

borohydride

(0.3 kg)

Methanol (60

L)

15-20, then

reflux
1, then 3 34-37 kg

Table 4: Synthesis of Bisoprolol Fumarate

Starting
Material

Reagent Solvent
Temperatur
e (°C)

Time (h) Yield

Bisoprolol

base (36 kg)

Fumaric acid

(6.54 kg)

Acetone (100

L)

40, then

reflux, then 0-

5

Not specified,

then 0.5, then

1

30-33 kg

Detailed Experimental Protocols
Charge a 400 L reactor with 280 L of 2-isopropoxy ethanol and cool to 0°C.

Add 22.5 kg of Amberlyst-15 resin in one lot.

Add 22.5 kg of 4-hydroxybenzyl alcohol in small lots of 2 kg each at 0-5°C over

approximately 5 hours.

Stir the reaction mixture at 0-5°C for 2 hours.

Raise the temperature to 15-20°C and maintain for 10 hours.

Filter the Amberlyst-15 resin and wash it with 2-isopropoxy ethanol.

Collect the reaction mixture in a 400 L vessel and basify with 1.0 kg of potassium carbonate.
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The aqueous solution of the sodium salt of 4-((2-isopropoxyethoxy)methyl)phenol is reacted

with 90 kg of epichlorohydrin at 60-65°C for 1 hour.

The reaction mixture is then extracted twice with 90 L of toluene.

The combined toluene extracts are stirred with 7.2 kg of solid sodium hydroxide.

The reaction mixture is washed with water three times.

The toluene layer is taken for distillation to remove the solvent, yielding the product as an oil.

In a 160 L vessel, charge 60 L of methanol and add 30 kg of 2-[[4-(2-isopropoxyethoxy)-

methyl]-phenoxymethyl]oxirane.

Cool the reaction mixture to 15°C.

Add 0.3 kg of sodium borohydride in small lots of 30 gm each to the reaction mixture at 15-

20°C.

Stir the reaction mixture for 1 hour at 15-20°C.

Add the reaction mixture to a cooled solution of isopropylamine at 15-20°C over about 1

hour.

Stir the reaction mixture for 3 hours and then heat to reflux for 3 hours.

Distill off the excess isopropylamine and methanol.

The residual oil is taken up in chloroform, washed with water, and the organic layer is passed

over a bed of neutral alumina.

Removal of the solvent by distillation yields bisoprolol base as an oil (34-37 kg).

Take 100 L of acetone and 36 kg of bisoprolol base in a 160 L vessel.

Heat the reaction mixture to 40°C and add 6.54 kg of fumaric acid.

Stir the reaction mixture at reflux for 30 minutes.
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Cool the mixture to 0-5°C and maintain for 1 hour.

Centrifuge the separated product and wash with chilled acetone.

Dry the product to obtain 30-33 kg of bisoprolol fumarate.

Chemoenzymatic Synthesis of (S)-Bisoprolol
A chemoenzymatic route has been developed for the synthesis of the enantiopure (S)-

bisoprolol, which is reported to be significantly more active than its (R)-enantiomer. This

pathway utilizes a lipase-catalyzed kinetic resolution of a key chlorohydrin intermediate.

Synthesis Pathway Overview
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4-(hydroxymethyl)phenol

4-((2-isopropoxyethoxy)methyl)phenol

 Etherification

Racemic 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol

 Epoxidation & Ring Opening

(R)-chlorohydrin

 Kinetic Resolution
(Candida antarctica lipase B)

(S)-bisoprolol

 Amination
(Isopropylamine)

(S)-bisoprolol hemifumarate

 Salt Formation
(Fumaric Acid)
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Chemoenzymatic synthesis of (S)-bisoprolol hemifumarate.

Quantitative Data for Chemoenzymatic Synthesis
Table 5: Key Steps in the Chemoenzymatic Synthesis of (S)-Bisoprolol Hemifumarate
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Step Product Yield
Enantiomeric
Excess (ee)

Etherification

4-((2-

isopropoxyethoxy)met

hyl)phenol

75% N/A

Amination (S)-bisoprolol 91% -

Salt Formation
(S)-bisoprolol

hemifumarate
99% 96%

Overall
(S)-bisoprolol

hemifumarate
19% 96%

Key Experimental Protocols for Chemoenzymatic
Synthesis
This intermediate is synthesized from 4-(hydroxymethyl)phenol and 2-isopropoxyethan-1-ol in

the presence of silica sulfuric acid as a solid acid catalyst, with a reported yield of 75%.

The racemic chlorohydrin is subjected to a transesterification reaction catalyzed by lipase B

from Candida antarctica (CALB). This enzymatic process selectively acylates the (S)-

enantiomer, allowing for the separation of the unreacted (R)-chlorohydrin in high enantiomeric

purity.

The enantiopure (R)-chlorohydrin is converted to (S)-bisoprolol by reaction with isopropylamine

in methanol, with a reported yield of 91%.

The final salt formation is achieved by reacting (S)-bisoprolol with fumaric acid, yielding (S)-

bisoprolol hemifumarate with a 99% yield and an enantiomeric excess of 96%.

Conclusion
The chemical synthesis of bisoprolol fumarate is well-established, with robust and scalable

industrial processes available. The choice of starting material and specific reaction conditions

can be adapted based on economic and environmental considerations. The chemoenzymatic

approach offers a viable pathway to the more potent (S)-enantiomer, which is of significant
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interest in the development of next-generation cardiovascular therapies. This guide provides a

foundational understanding of these synthetic routes for professionals engaged in

pharmaceutical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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